molecular formula C18H15F3N2O2S B3970736 N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B3970736
M. Wt: 380.4 g/mol
InChI Key: NQRZMNMSDPQFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic 1,4-benzothiazine derivative characterized by a partially saturated benzothiazine core substituted with a trifluoromethyl group at position 6 and an acetamide-linked 3-methylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3-methylphenyl substituent contributes steric bulk, a critical factor for antifungal activity as per 3D-QSAR studies .

Properties

IUPAC Name

N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c1-10-3-2-4-12(7-10)22-16(24)9-15-17(25)23-13-8-11(18(19,20)21)5-6-14(13)26-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRZMNMSDPQFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory properties.

Molecular Formula

The molecular formula of the compound is C30H28F3N7O2C_{30}H_{28}F_3N_7O_2 with a molecular weight of 575.6 g/mol. It contains a trifluoromethyl group, which is known to enhance biological activity by influencing the electronic properties of the molecule.

Structural Characteristics

The compound features a benzothiazine core, which is associated with various pharmacological effects. The presence of the trifluoromethyl group is particularly noteworthy as it often contributes to increased potency in drug candidates.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds containing trifluoromethyl groups. For example, a series of urea derivatives showed significant antibacterial activity against various strains including E. coli and C. albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for the most active derivatives . While specific data for this compound is limited, the structural similarities suggest potential antibacterial efficacy.

Anticancer Activity

The anticancer properties of benzothiazine derivatives have been documented extensively. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For instance, some derivatives showed IC50 values better than Doxorubicin—a standard chemotherapy drug—indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
Compound 7PACA244.4
Compound 8PACA222.4
DoxorubicinPACA252.1
Compound 9HCT11617.8

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Benzothiazine derivatives have shown promise in inhibiting histone deacetylases (HDACs), which are implicated in various cancers due to their role in regulating gene expression related to cell cycle and apoptosis . For example, selective HDAC inhibitors demonstrated significant cytotoxicity in leukemic cell lines, suggesting that similar mechanisms might be applicable to this compound.

Table 2: HDAC Inhibition by Related Compounds

CompoundHDAC IsoformIC50 (μM)
P19HDAC89.3
P10HDAC823
P12HDAC847
P5HDAC450

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(2-cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
  • Substituent: 2-cyanophenyl.
  • Molecular Formula : C₁₈H₁₂F₃N₃O₂S.
  • Molar Mass : 395.37 g/mol.
  • Key Differences: The electron-withdrawing cyano (-CN) group at the ortho position increases polarity compared to the methyl group in the target compound.
2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
  • Substituent : 3-(trifluoromethyl)phenyl.
  • Molecular Formula : C₁₈H₁₂F₆N₂O₂S.
  • Molar Mass : 434.36 g/mol.
  • Key Differences :
    • Dual trifluoromethyl groups enhance lipophilicity but may reduce solubility.
    • Increased steric and electronic effects could improve target binding but raise metabolic stability concerns .
N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
  • Substituent : 2-butoxyphenyl.
  • Molecular Formula : C₂₁H₂₁F₃N₂O₃S.
  • Molar Mass : 438.46 g/mol.
  • Key Differences :
    • The butoxy (-OCH₂CH₂CH₂CH₃) group introduces significant hydrophobicity, improving membrane permeability but reducing aqueous solubility.
    • Predicted pKa = 11.80 suggests moderate basicity, influencing ionization and bioavailability .

Core Structure Modifications

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Core : Benzothiazole (fully unsaturated).
  • Substituents : Trifluoromethyl at position 6, methoxyphenyl-acetamide.
  • Methoxy (-OCH₃) substituent offers moderate electron-donating effects compared to methyl .

Tabulated Comparison of Key Compounds

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties
N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 3-methylphenyl C₁₉H₁₇F₃N₂O₂S* ~394.41 Optimal steric bulk, moderate lipophilicity
N-(2-cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)...acetamide 2-cyanophenyl C₁₈H₁₂F₃N₃O₂S 395.37 High polarity, reduced steric bulk
N-[3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)...acetamide 3-(trifluoromethyl)phenyl C₁₈H₁₂F₆N₂O₂S 434.36 High lipophilicity, dual -CF₃ groups
N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)...acetamide 2-butoxyphenyl C₂₁H₂₁F₃N₂O₃S 438.46 High hydrophobicity, pKa = 11.80

*Inferred based on structural similarity to .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.